molecular formula C12H10O3 B1660772 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- CAS No. 83047-59-0

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-

Cat. No.: B1660772
CAS No.: 83047-59-0
M. Wt: 202.21 g/mol
InChI Key: JGTLDSRAUATRLK-UHFFFAOYSA-N
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Description

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- is an organic compound with the molecular formula C12H10O3 It features a 1,3-benzodioxole moiety linked to a 2,4-pentadienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of piperidine with piperic acid (5-(1,3-benzodioxol-5-yl)-2,4-pentadienoic acid) in the presence of a coupling agent. This reaction typically requires controlled conditions to ensure the formation of the desired (E,E)-isomer.

Industrial Production Methods

Industrial production methods for 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A structurally related compound with a piperidine ring linked to a 1,3-benzodioxole moiety through a 2,4-pentadienoyl chain.

    Chavicine: Another related compound with similar structural features but different stereochemistry.

Uniqueness

2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)- is unique due to its specific (E,E)-isomer configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLDSRAUATRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346008
Record name 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83047-59-0
Record name 2,4-Pentadienal, 5-(1,3-benzodioxol-5-yl)-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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